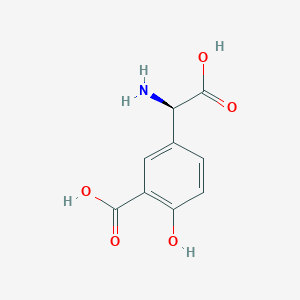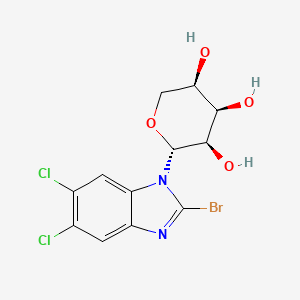![molecular formula C25H25ClN3NaO5 B10781926 Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)
Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EXP-6803 is a small molecule drug initially developed by Bristol Myers Squibb Co. It is an angiotensin-converting enzyme inhibitor, primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EXP-6803 involves the replacement of a 4-carboxy-group with a 2-carboxy-benzamido moiety. This modification significantly increases the binding affinity of the compound . The synthetic route typically involves the following steps:
Formation of the imidazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzamido moiety: This step involves the reaction of the imidazole derivative with a benzamido precursor under specific conditions to yield the final product.
Industrial Production Methods
While detailed industrial production methods for EXP-6803 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
EXP-6803 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
作用機序
EXP-6803 exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting this enzyme, EXP-6803 reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
類似化合物との比較
Similar Compounds
EXP-6155: Another angiotensin-converting enzyme inhibitor with lower binding affinity compared to EXP-6803.
EXP-7711: A biphenyl carboxylic acid derivative with oral activity.
EXP-9654: A more potent angiotensin-converting enzyme inhibitor with improved oral bioavailability.
Uniqueness of EXP-6803
EXP-6803 is unique due to its high binding affinity and specific structural modifications, such as the 2-carboxy-benzamido moiety. These features contribute to its potent inhibitory activity and potential therapeutic applications in cardiovascular diseases .
特性
分子式 |
C25H25ClN3NaO5 |
|---|---|
分子量 |
505.9 g/mol |
IUPAC名 |
sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-21-28-23(26)20(14-22(30)34-2)29(21)15-16-10-12-17(13-11-16)27-24(31)18-7-5-6-8-19(18)25(32)33;/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,31)(H,32,33);/q;+1/p-1 |
InChIキー |
QPMLWMFMSLFKBS-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-])CC(=O)OC)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



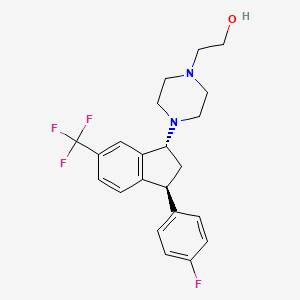
![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)
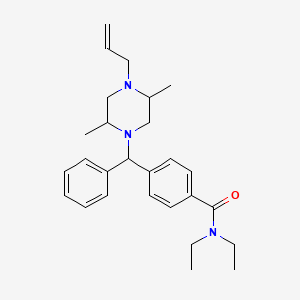
![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)
![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)
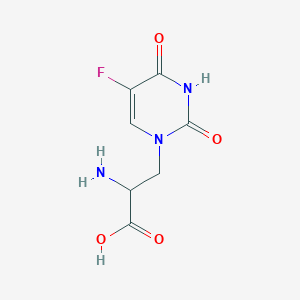
![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)

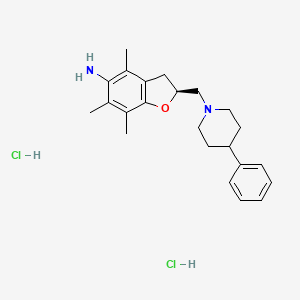
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
